molecular formula C8H4ClN3O2S B3058238 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole CAS No. 88541-07-5

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole

Cat. No. B3058238
CAS RN: 88541-07-5
M. Wt: 241.66 g/mol
InChI Key: GULLVHSUPXBMAI-UHFFFAOYSA-N
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Description

Pyrazoles, which “5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole” likely falls under, are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines . A specific synthesis method for “5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole” was not found in the available literature.


Molecular Structure Analysis

While specific structural information for “5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole” is not available, pyrazoles in general are known to exhibit tautomerism, a phenomenon that may influence their reactivity .

Scientific Research Applications

Synthesis Methods

Research has been conducted on the synthesis and reactivity of related thiadiazole compounds, demonstrating their potential as intermediates for further chemical transformations. Androsov and colleagues have studied the ring-opening of thiadiazole compounds to produce thioketene intermediates, which can further react to form a variety of products, including nonaromatic indolium thiolates, indicating the versatility of thiadiazole derivatives in synthetic chemistry (Androsov, 2008). Furthermore, Baumann and Baxendale (2017) described a continuous flow synthesis method for 1,2,4-thiadiazole derivatives, emphasizing the efficient and safe production of these compounds (Baumann & Baxendale, 2017).

Corrosion Inhibition

Bentiss et al. (2007) explored the use of 1,3,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic environments, revealing the potential of these compounds to protect against corrosion, which is crucial for industrial applications (Bentiss et al., 2007).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer potentials of thiadiazole derivatives have been subjects of interest. Ahmad and Singh (2013) synthesized various 1,3,4-thiadiazole derivatives and evaluated them for antibacterial and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Ahmad & Singh, 2013). In addition, Buzun et al. (2021) synthesized novel thiazolidinone-thiadiazole hybrid molecules and screened them for anticancer activity, identifying compounds with significant antimitotic activity against various cancer cell lines (Buzun et al., 2021).

Future Directions

While specific future directions for “5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole” are not available, research into pyrazoles and their derivatives continues to be an active area of study due to their wide range of biological activities .

properties

IUPAC Name

5-chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2S/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULLVHSUPXBMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603684
Record name 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole

CAS RN

88541-07-5
Record name 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 75.6 gm of sodium hydroxide in 100 ml of water was added to a stirred mixture of 101.4 gm of p-nitrobenzamidine hydrochloride, 70 gm of perchloromethyl mercaptan and 760 ml of dichloromethane, while keeping the temperature below -5° C. After additional 2 hours at -5° C., the resulting suspension was filtered, and the organic phase was separated, evaporated to dryness, and the residual solid was recrystallized from 95% ethanol, yielding 45 gm of the title compound, m.p. 143°-145° C.
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
101.4 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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